N,N-Dimethyl-4-nitroaniline

Overview

Description

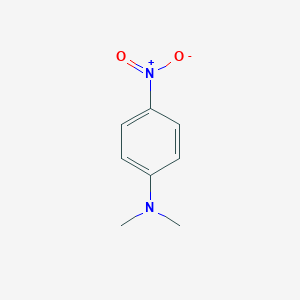

N,N-Dimethyl-4-nitroaniline is an organic compound with the chemical formula C8H10N2O2. It is also known as 4-nitro-N,N-dimethylaniline. This compound is characterized by a nitro group (-NO2) attached to the para position of an aniline ring, which is further substituted with two methyl groups (-CH3) on the nitrogen atom. It appears as a yellow crystalline solid and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-4-nitroaniline can be synthesized through several methods. One common synthetic route involves the nitration of N,N-dimethylaniline. This process typically uses concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the para position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization from solvents such as ethanol or methanol .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Oxidation: The compound can be oxidized to form N,N-dimethyl-4-nitrosoaniline using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Oxidation: Potassium permanganate (KMnO4)

Substitution: Various nucleophiles under appropriate conditions

Major Products Formed

Reduction: N,N-Dimethyl-4-phenylenediamine

Oxidation: N,N-Dimethyl-4-nitrosoaniline

Substitution: Depending on the nucleophile used, various substituted aniline derivatives

Scientific Research Applications

Nonlinear Optical Properties

Overview : DMNA is widely recognized for its nonlinear optical (NLO) properties, making it a crucial component in the development of advanced optical materials.

Research Findings :

- A study demonstrated that DMNA can serve as a reference chromophore in the design of novel "parallel connection" chromophores. When three non-conjugated DMNA units are connected in parallel, the resulting chromophore exhibits a static first hyperpolarizability that is 1.8 times greater than that of DMNA alone. This enhancement suggests potential applications in optical switching and signal processing .

Data Table: NLO Properties of DMNA-Based Chromophores

| Chromophore Configuration | Static First Hyperpolarizability |

|---|---|

| Single DMNA Unit | 1.0 |

| Two Parallel DMNA Units | 1.5 |

| Three Parallel DMNA Units | 1.8 |

Photonic Applications

Overview : The unique optical characteristics of DMNA, including fluorescence, make it suitable for photonic applications.

Case Study :

- Research on electrospun poly-l-lactic acid (PLLA) fibers embedded with DMNA nanocrystals has shown that these fibers exhibit strong blue fluorescence with a decay lifetime of 147 ns. The incorporation of DMNA enhances the mechanical properties of the fibers while also providing high piezoelectric output voltage, which is valuable for energy harvesting and sensor applications .

Data Table: Optical Properties of DMNA-Embedded Fibers

| Property | Value |

|---|---|

| Fluorescence Lifetime | 147 ns |

| Young's Modulus | 55 MPa |

| Tensile Strength | 2.8 MPa |

Green Chemistry

Overview : DMNA has been utilized as part of green solvent systems, contributing to sustainable chemical practices.

Research Insights :

- In studies focusing on green solvents, DMNA was used to determine solvatochromic parameters essential for designing eco-friendly chemical processes. This application aligns with the principles of green chemistry by promoting safer chemical practices and reducing environmental impact .

Chemical Sensing

Overview : The compound is also employed in chemical sensing applications due to its reactivity.

Application Example :

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-nitroaniline involves its interaction with molecular targets through its nitro and dimethylamino groups. The nitro group can undergo redox reactions, while the dimethylamino group can participate in hydrogen bonding and other interactions. These properties make it useful in detecting reactive oxygen species and in the study of non-linear optical materials .

Comparison with Similar Compounds

Similar Compounds

4-Nitroaniline: Lacks the dimethyl groups on the nitrogen atom.

3-Nitroaniline: Has the nitro group in the meta position.

2-Methyl-4-nitroaniline: Contains an additional methyl group on the benzene ring.

Uniqueness

N,N-Dimethyl-4-nitroaniline is unique due to the presence of both the nitro group and the dimethylamino group, which confer distinct chemical and physical properties. These groups make it highly versatile for various applications, including its use as a model compound in non-linear optical studies and its role in detecting reactive oxygen species .

Biological Activity

N,N-Dimethyl-4-nitroaniline (DMNA) is an organic compound with significant applications in various fields, including materials science and medicinal chemistry. Its biological activity has been the subject of numerous studies, revealing its potential as a chromophore in non-linear optics, as well as its interactions in biological systems.

- Chemical Formula : CHNO

- Molecular Weight : 166.1772 g/mol

- CAS Registry Number : 100-23-2

- IUPAC Name : this compound

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its structure that allows for significant electronic interactions. The compound is recognized for its role in:

- Non-linear Optical Properties : DMNA is frequently used as a reference compound in studies focused on non-linear optical (NLO) characteristics. Its ability to form hydrogen bonds and its dipole moment contribute to its effectiveness in this domain .

- Antioxidant Activity : Recent studies have indicated that DMNA derivatives exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress in biological systems. The antioxidant activity was assessed using DPPH radical scavenging assays, demonstrating promising results .

- Antibacterial and Antifungal Properties : Research has shown that DMNA and its derivatives possess antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

1. Piezoelectric Properties

A study investigated the incorporation of DMNA nanocrystals into poly-l-lactic acid (PLLA) fibers, revealing enhanced piezoelectric properties. The electrospun fibers demonstrated a significant increase in mechanical strength and piezoelectric output voltage, highlighting the potential applications of DMNA in bioelectronics and energy harvesting .

2. Structural Studies

X-ray diffraction studies have provided insights into the structural properties of DMNA, revealing phase transitions that influence its physical properties. These findings are crucial for understanding the material's behavior under different environmental conditions .

Data Table: Biological Activities of this compound

| Activity Type | Method of Assessment | Findings |

|---|---|---|

| Antioxidant | DPPH radical scavenging assay | Significant scavenging ability |

| Antibacterial | Microdilution method | Effective against several bacterial strains |

| Antifungal | Microdilution method | Inhibitory effects on fungal growth |

| Piezoelectric | Mechanical testing | Enhanced output voltage when embedded in PLLA |

Discussion

The diverse biological activities of this compound suggest its potential utility across multiple applications, from pharmaceuticals to advanced materials. Its ability to act as an effective chromophore for NLO applications positions it as a valuable compound in material science. Additionally, the antioxidant and antimicrobial properties open avenues for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the primary applications of N,N-Dimethyl-4-nitroaniline in nonlinear optical (NLO) research?

this compound (4DMNA) is a benchmark chromophore for studying NLO properties due to its pronounced bathochromic shift, which arises from strong intramolecular charge transfer between the electron-donating dimethylamino group and the electron-withdrawing nitro group. This property enables precise analysis of electrostatic interactions between the molecule and its environment, making it valuable for designing materials in telecommunications, optical data storage, and photonic devices. Experimental studies often use 4DMNA to calibrate hyperpolarizability measurements in solvent media or solid-state matrices .

Q. What experimental methods are used to determine the purity and thermodynamic properties of this compound?

Purity analysis typically employs gas-liquid chromatography (GLC) with flame ionization detection and Karl Fischer coulometric titration for water content quantification. Thermodynamic properties, such as sublimation enthalpy and vapor pressure, are measured using the Knudsen mass-loss effusion method over temperature ranges (e.g., 341.1–363.5 K), while fusion enthalpy and heat capacities are determined via differential scanning calorimetry (DSC). These methods are standardized with error margins (e.g., ±0.5% for vapor pressures) and validated against literature data .

Q. How does the solvatochromic behavior of this compound inform solvent-solute interactions?

The solvatochromic shifts in 4DMNA’s UV-visible spectra correlate with solvent polarity and hydrogen-bonding acceptance. Empirical models, such as the π* scale, partition contributions from dipolarity, polarizability, and specific solvent effects (e.g., aromatic interactions). For instance, in ionic environments like lithium perchlorate-diethyl ether (LPDE), 4DMNA exhibits bathochromic shifts of ~62 nm, reflecting stabilization of its zwitterionic excited state by electrostatic interactions. Such data are critical for designing solvent systems in photophysical studies .

Advanced Research Questions

Q. How do thermodynamic properties of sublimation and fusion determined via Knudsen effusion and DSC methods compare, and what are the sources of discrepancy?

Sublimation properties (e.g., ΔH°sub = 102.3 ± 1.5 kJ·mol⁻¹ at 298.15 K) measured via Knudsen effusion often differ slightly from DSC-derived fusion values due to phase-specific entropy contributions. Discrepancies arise from assumptions in the Clarke-Glew equation for sublimation and baseline corrections in DSC thermograms. Cross-validation with vapor pressure data (Table 4 ) and error propagation analyses (±2% for enthalpy) are recommended to reconcile results .

Q. What mechanisms explain the reaction pathways of this compound in free radical-mediated chlorination processes?

Reactions with tert-butyl hypochlorite (TBH) involve free radical intermediates, as evidenced by light catalysis, oxygen inhibition, and non-reproducible kinetics. Demethylation products and 4,4'-dinitroazobenzene formation suggest a chain mechanism: (1) TBH decomposition generates Cl• radicals, (2) H-abstraction from 4DMNA forms resonance-stabilized radicals, and (3) recombination yields chlorinated or demethylated derivatives. Mechanistic studies require radical trapping (e.g., TEMPO) and ESR spectroscopy .

Q. How do crystallographic studies challenge classical resonance theories in this compound derivatives?

X-ray diffraction of 4DMNA derivatives reveals bond-length alternation inconsistent with full quinoidal resonance. For example, the C-NO₂ bond length (1.47 Å) aligns with single-bond character, contradicting classical through-resonance models. The HOSE (Harmonic Oscillator Stabilization Energy) model and ab initio calculations better explain the electronic structure, emphasizing localized charges over delocalized resonance .

Q. What role does this compound play in photosensitization for polymerization initiation, and how does its bifunctionality enhance efficiency?

As a bifunctional photoinitiator, 4DMNA undergoes photoreduction (generating radicals via nitro group cleavage) and energy transfer to co-initiators like N,N-dimethylaniline (DMA). Photosensitization increases radical yield by 165:1 (DMA:4DMNA consumption ratio), enabling efficient polymerization with minimal initiator consumption. Time-resolved fluorescence and transient absorption spectroscopy are used to quantify energy transfer kinetics .

Q. How do solvent-induced electrostatic effects modulate the charge transfer transitions of this compound in ionic environments?

In LPDE solutions, ionic aggregates stabilize 4DMNA’s excited state by ~11.13 kcal·mol⁻¹, reducing the energy gap for charge transfer transitions. Linear correlations between transition energies (E_T) and solvent polarity parameters (e.g., log rate constants for cycloaddition reactions) validate 4DMNA as a probe for electrostatic modulation. Computational methods like QM/MM simulations at the MRMP2/CASSCF level quantitatively reproduce these shifts .

Properties

IUPAC Name |

N,N-dimethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-9(2)7-3-5-8(6-4-7)10(11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAIOCKFIORVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059209 | |

| Record name | N,N-Dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-23-2 | |

| Record name | N,N-Dimethyl-4-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,N-dimethyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-4-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-dimethyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dimethyl-4-nitroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H347TX7J9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.